N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-nitrophenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence the compound’s physicochemical properties, such as solubility and stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H12Cl2N2O3S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-12-2-4-14(5-3-12)22(20,21)18-13-7-10(15)6-11(16)8-13/h2-8,18H,1H3,(H,17,19) |
InChI Key |
QJLWPWJTQRQIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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